

Application Note: NMR Spectroscopic Characterization of 27-O-Demethylrapamycin

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Compound of Interest

Compound Name: 27-O-Demethylrapamycin

Cat. No.: B1179015

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Abstract

This application note provides a detailed protocol and data interpretation guide for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of **27-O-Demethylrapamycin** (also known as 27-O-Desmethyl Sirolimus). Due to the limited availability of direct experimental NMR data for this specific rapamycin analog, this document presents a predictive analysis based on the well-documented NMR spectra of the parent compound, rapamycin (Sirolimus). The provided protocols and data tables are intended to guide researchers in the identification and structural elucidation of **27-O-Demethylrapamycin**.

Introduction

Rapamycin (Sirolimus) is a macrolide compound with potent immunosuppressive and antiproliferative properties. Its derivatives are of significant interest in drug development. **27-O- Demethylrapamycin** is a key metabolite and analog of rapamycin, differing by the absence of a methyl group at the 27-O-position. NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation of such analogs. This note outlines the expected ¹H and ¹³C NMR spectral characteristics of **27-O-Demethylrapamycin** and provides a standardized protocol for data acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **27-O- Demethylrapamycin**. These predictions are based on the published and assigned NMR data







for rapamycin, with adjustments made to account for the O-demethylation at position 27. The primary expected changes are the absence of the methoxy proton and carbon signals and shifts in the resonances of the neighboring nuclei.

Table 1: Predicted ¹H NMR Chemical Shifts for **27-O-Demethylrapamycin**.



Proton Position	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-27	~ 3.5 - 3.8	m	Expected to shift upfield compared to rapamycin due to the absence of the methyl group and the presence of a hydroxyl group.	
OH-27	Variable	br s	Chemical shift is dependent on solvent and concentration.	
(other rapamycin core protons)	(Similar to rapamycin)	Limited significant changes are expected for protons distant from the C-27 position.		
OCH₃-27	Absent	-	-	The key indicator of demethylation. The characteristic singlet of the methoxy group in rapamycin will be absent.

Table 2: Predicted ¹³C NMR Chemical Shifts for **27-O-Demethylrapamycin**.



Carbon Position	Predicted Chemical Shift (δ , ppm)	Notes	
C-27	~ 70 - 75	Expected to shift upfield compared to rapamycin.	
(other rapamycin core carbons)	(Similar to rapamycin)	Limited significant changes are expected for carbons distant from the C-27 position.	
OCH₃-27	Absent	The key indicator of demethylation. The characteristic signal of the methoxy carbon in rapamycin will be absent.	

Experimental Protocol

This section details a general protocol for the acquisition of high-quality NMR spectra of **27-O-Demethylrapamycin**.

- 1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified 27-O-Demethylrapamycin sample.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent may influence the chemical shifts of exchangeable protons (e.g., hydroxyl groups).
- Transfer the solution to a standard 5 mm NMR tube.
- 2. NMR Instrument and Parameters:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- ¹H NMR Acquisition:



Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.

- 2D NMR Experiments (for full structural assignment):
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and
 ¹³C nuclei.[1]
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

3. Data Processing:



- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase correct the spectra.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the ¹H NMR signals.
- Perform peak picking for both ¹H and ¹³C spectra.

Visualization of Workflows and Relationships

Diagram 1: General Experimental Workflow for NMR Characterization.



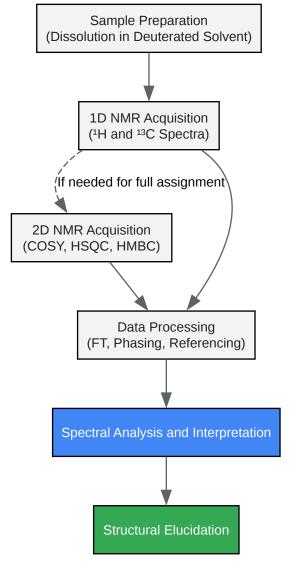


Figure 1: NMR Characterization Workflow

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Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

Diagram 2: Structural Relationship and Key NMR Differences.



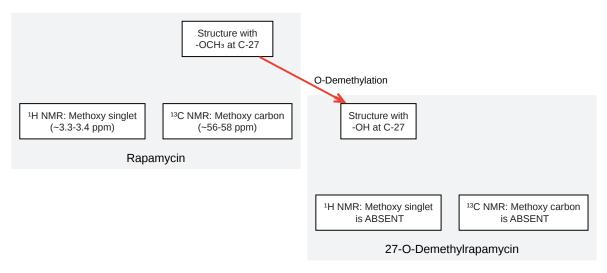


Figure 2: Rapamycin vs. 27-O-Demethylrapamycin

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Caption: Key structural and resulting NMR spectral differences between Rapamycin and its 27-O-demethylated analog.

Conclusion

The NMR spectroscopic characterization of **27-O-Demethylrapamycin** relies on a comparative analysis with its parent compound, rapamycin. The key diagnostic features for confirming the structure are the absence of the 27-O-methyl signals in both the ¹H and ¹³C NMR spectra. The provided protocol and predictive data serve as a robust guide for researchers and professionals in drug development for the identification and structural verification of this important rapamycin derivative. The use of 2D NMR techniques is highly recommended for a complete and unambiguous assignment of all proton and carbon signals.

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References

- 1. 27-O-Desmethyl Rapamycin (27-O-Desmethyl Sirolimus) [sincopharmachem.com]
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